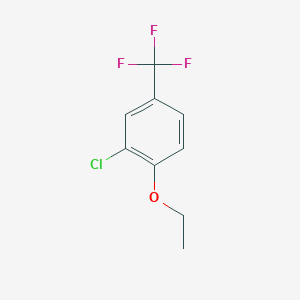

3-Chloro-4-ethoxybenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-ethoxybenzotrifluoride is a chemical compound with the molecular formula C7H3ClF4 and a molecular weight of 198.54 g/mol . It appears as a colorless to light red to green clear liquid . This compound is primarily used in synthetic chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of 3-Chloro-4-ethoxybenzotrifluoride involves the chlorination of 4-ethoxybenzotrifluoride using appropriate reagents. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various methods to achieve high yields and purity .

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with chlorine and ethoxy groups. The trifluoromethyl (CF3) group enhances its reactivity and stability. The 3-chloro and 4-ethoxy substituents are positioned ortho to each other on the benzene ring. The molecular geometry and bond angles can be further analyzed using computational methods .

Chemical Reactions Analysis

3-Chloro-4-ethoxybenzotrifluoride can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its reactivity with different nucleophiles and electrophiles to synthesize novel compounds. Mechanistic studies elucidate reaction pathways and intermediates .

Physical And Chemical Properties Analysis

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In pharmaceutical research, it may serve as a building block for drug development. Understanding its interactions with biological targets and metabolic pathways is crucial for designing effective drugs. Further studies are needed to explore its specific mechanisms .

Future Directions

Researchers should explore the compound’s applications in drug discovery, materials science, and agrochemicals. Investigating its reactivity with various functional groups and its potential biological activities will contribute to its broader utilization. Additionally, optimizing synthetic routes and improving safety protocols are essential for future research .

properties

IUPAC Name |

2-chloro-1-ethoxy-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIWVOQGNYGRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethoxybenzotrifluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)

![2-{4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2417052.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)

![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)

![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)

![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)